4-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3OS/c16-11-5-1-9(2-6-11)13(21)18-15-20-19-14(22-15)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USORGMXNOUEJMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Formation
The synthesis begins with methyl 4-chlorobenzoate, obtained via esterification of 4-chlorobenzoic acid in methanol under acidic catalysis. Subsequent hydrazinolysis with hydrazine hydrate yields 4-chlorobenzohydrazide. This step is critical for introducing the nitrogen atoms required for thiadiazole cyclization.
Thiosemicarbazide Intermediate
Reaction of 4-chlorobenzohydrazide with carbon disulfide in ethanol under reflux conditions generates the corresponding thiosemicarbazide. This intermediate undergoes cyclization in the presence of phosphoryl chloride (POCl₃) or sulfuric acid to form 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine. The reaction mechanism involves intramolecular dehydration and sulfur incorporation, producing the thiadiazole ring with an exocyclic amine group.
Key Reaction Conditions
- Temperature: 80–100°C for hydrazinolysis; 0–5°C for thiosemicarbazide formation.
- Solvent: Ethanol or methanol for hydrazinolysis; anhydrous conditions for cyclization.
- Yield: 60–75% after purification via recrystallization from ethanol.
Amidation with 4-Chlorobenzoyl Chloride
Acylation Protocol
The thiadiazol-2-amine undergoes nucleophilic acyl substitution with 4-chlorobenzoyl chloride in anhydrous pyridine or dichloromethane. Pyridine acts as both solvent and acid scavenger, neutralizing HCl generated during the reaction. The reaction proceeds at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.
Optimization Insights
Alternative Coupling Strategies
For substrates sensitive to acyl chlorides, carbodiimide-mediated coupling (e.g., EDCl/HOBt) in dimethylformamide (DMF) offers a milder alternative. This method, though less common for aromatic amides, may improve yields for sterically hindered systems.
Comparative Evaluation of Synthetic Routes
The two-step route (thiadiazole formation followed by amidation) predominates in literature due to its scalability and compatibility with diverse substrates. Key advantages include:
- Modularity: The thiadiazole core can be functionalized with various electrophiles post-cyclization.
- Yield Efficiency: Overall yields of 45–60% are achievable, surpassing multistep alternatives involving nitration or hazardous intermediates.
Challenges such as thiadiazole ring instability under strongly acidic conditions necessitate careful optimization of cyclization parameters. Substituting POCl₃ with milder agents like PPA (polyphosphoric acid) may mitigate decomposition.
Industrial and Environmental Considerations
Recent patents emphasize green chemistry principles, advocating for:
- Solvent Recycling: Recovery of pyridine and dichloromethane via distillation.
- Catalytic Methods: Copper-catalyzed amidation to reduce stoichiometric waste.
- Waste Minimization: Neutralization of HCl with aqueous bicarbonate instead of pyridine.
These advancements align with global trends toward sustainable pharmaceutical manufacturing, as evidenced by patented four-step syntheses avoiding nitration and heavy metal catalysts.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research has demonstrated that derivatives of 4-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide exhibit significant anticancer properties. For instance, compounds derived from this framework have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The potency of these compounds is often measured using IC50 values, indicating the concentration required to inhibit cell growth by 50%. For example:
- A related compound exhibited an IC50 value of 2.32 µg/mL against tumor cells, showcasing its potential as a lead compound for further development in cancer therapy .
Antitubercular Activity:
The compound has also been investigated for its activity against Mycobacterium tuberculosis. Studies indicate that it inhibits the growth of tuberculosis cell lines, suggesting its potential as an antitubercular agent . The mechanism of action may involve interference with essential biochemical pathways critical for bacterial survival.
Antimicrobial Properties
Research into the antimicrobial properties of thiadiazole derivatives has revealed their effectiveness against various bacterial strains. The presence of the thiadiazole moiety is crucial for this activity, as it contributes to the overall reactivity of the compound. In vitro studies have reported significant inhibitory effects against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of 4-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Spectral Data
The compound’s structural analogs differ primarily in substituent type, position, and heteroatom arrangement. Key comparisons include:
Table 1: Structural and Spectral Comparison of Thiadiazole-Benzamide Derivatives
Biological Activity
4-Chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. The structural features of this compound, including the thiadiazole moiety and the chloro-substituted phenyl groups, contribute to its pharmacological potential.
Chemical Structure
The chemical structure of 4-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4-Chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | MCF-7 | 49.6 |
| 4-Chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | MDA-MB-231 | 53.4 |
These studies indicate that the compound induces apoptotic cell death in cancer cells, making it a promising candidate for further development in cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated activity against Mycobacterium tuberculosis. Preliminary results suggest that it interferes with biochemical pathways critical for the survival and growth of this pathogen. The mechanism of action is believed to involve disruption of cellular processes essential for mycobacterial viability .
The detailed mechanisms through which 4-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide exerts its biological effects are still under investigation. However, it is hypothesized that:
- Anticancer Activity : The compound may induce apoptosis through various signaling pathways, potentially involving caspase activation and modulation of Bcl-2 family proteins .
- Antimicrobial Activity : It likely disrupts mycobacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial replication .
Case Studies
Several case studies have reported on the efficacy of thiadiazole derivatives in clinical and laboratory settings:
- In Vivo Studies : In a murine model bearing sarcoma cells, a derivative similar to 4-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide showed significant tumor reduction compared to controls .
- In Vitro Studies : A series of experiments demonstrated that modifications to the thiadiazole ring could enhance cytotoxicity against breast cancer cell lines. For example, substituting different groups on the piperazine ring improved activity significantly .
Q & A
Q. What are the key synthetic routes for 4-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including:
- Thiadiazole ring formation : Condensation of thiosemicarbazide with substituted carboxylic acids under acidic conditions (e.g., POCl₃) at elevated temperatures (90°C) to form the 1,3,4-thiadiazole core .
- Amide coupling : Reaction of the thiadiazole intermediate with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous solvents like dichloromethane .
- Optimization factors : Temperature (70–90°C), pH control (e.g., ammonia solution for precipitation), and solvent choice (DMSO/water mixtures for recrystallization) are critical for maximizing yields (>70%) and purity (>95%) .
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Thiadiazole formation | POCl₃, 90°C, 3 hours | 75 | 90 | |
| Amide coupling | 4-chlorobenzoyl chloride, DCM, 25°C | 82 | 95 |
Q. How is the compound structurally characterized, and what analytical techniques are essential?
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths (e.g., C–Cl ≈ 1.74 Å) and dihedral angles between aromatic rings, confirming stereochemistry .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., 4-chlorophenyl protons at δ 7.3–7.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 404.91) .
Advanced Research Questions
Q. What contradictions exist in reported biological activities, and how can they be resolved experimentally?
- Antibacterial vs. anticancer activity : Evidence suggests the 1,3,4-thiadiazole moiety targets bacterial acps-pptase enzymes , while the 4-chlorophenyl group enhances apoptosis in cancer cells . Contradictions arise from assay specificity (e.g., bacterial vs. mammalian cell lines).
- Resolution : Conduct comparative studies using isogenic cell lines and enzyme inhibition assays to isolate target-specific effects .
Q. How do substituent modifications (e.g., halogenation) impact the compound’s pharmacokinetic profile?
- Chlorine substitution : The 4-chlorophenyl group increases lipophilicity (logP ≈ 3.2), enhancing membrane permeability but reducing aqueous solubility (<0.1 mg/mL) .
- Methodological approach : Use quantitative structure-activity relationship (QSAR) models to predict ADMET properties and guide synthetic modifications .
Table 2 : Substituent Effects on Bioactivity
| Substituent | Target | IC₅₀ (μM) | Solubility (mg/mL) | Source |
|---|---|---|---|---|
| 4-Cl-phenyl | acps-pptase | 2.1 | 0.08 | |
| 4-MeO-phenyl | Topoisomerase II | 8.5 | 0.5 |
Q. What strategies mitigate by-product formation during the synthesis of the thiadiazole core?
- By-products : Oxadiazole isomers or dimerization products may form due to competing cyclization pathways.
- Mitigation :
- Use stoichiometric POCl₃ to favor thiadiazole over oxadiazole formation .
- Introduce microwave-assisted synthesis to reduce reaction time and side reactions .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Simulate binding to acps-pptase (PDB ID: 1XJL) to identify key interactions (e.g., hydrogen bonds with Arg127) .
- MD simulations : Assess stability of the ligand-receptor complex over 100 ns trajectories to validate target engagement .
Methodological Guidance for Data Contradictions
- Scenario : Conflicting IC₅₀ values in antibacterial assays.
- Root cause : Variability in bacterial strains (e.g., Gram-positive vs. Gram-negative).
- Resolution : Standardize assays using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
Key Research Gaps
- Crystallographic data : Limited SC-XRD studies on the parent compound (see for analogous structures) .
- In vivo efficacy : No pharmacokinetic data in animal models; prioritize murine studies with oral/IV administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
